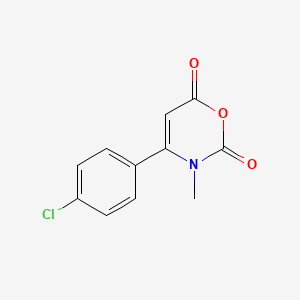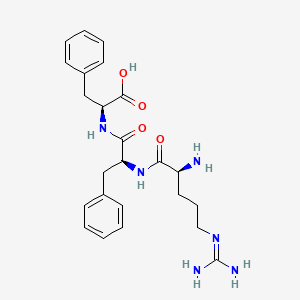
N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine: is an organic compound with the chemical formula C23H50N2. It is a type of diamine, specifically a long-chain alkyl diamine, which is used in various industrial applications due to its surfactant properties. This compound is known for its ability to act as an emulsifier, dispersant, and corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine typically involves the reaction of octadecylamine with formaldehyde and dimethylamine. The reaction proceeds through a Mannich reaction, where the amine reacts with formaldehyde and dimethylamine to form the desired diamine. The reaction conditions usually involve:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine is carried out in large reactors with continuous stirring to ensure proper mixing of reactants. The process involves:
Reactant Addition: Octadecylamine, formaldehyde, and dimethylamine are added to the reactor.
Reaction: The mixture is heated to the desired temperature and maintained for several hours.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The crude product is purified through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The diamine can undergo substitution reactions with halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Quaternary ammonium salts
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized as a corrosion inhibitor in metalworking fluids, an emulsifier in cosmetics, and a dispersant in paints and coatings.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine involves its interaction with lipid membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the diamine can interact with proteins, altering their structure and function. These interactions are crucial for its antimicrobial and surfactant properties.
Comparison with Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,6-hexanediamine
- N,N-Dimethyl-1,4-butanediamine
Comparison:
- N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine has a significantly longer alkyl chain compared to other similar compounds, which enhances its surfactant properties and makes it more effective as an emulsifier and dispersant.
- The long alkyl chain also contributes to its higher hydrophobicity, making it more suitable for applications in non-polar environments.
- Compared to shorter-chain diamines, this compound exhibits better stability and lower volatility, which is advantageous in industrial applications.
Properties
CAS No. |
57859-31-1 |
|---|---|
Molecular Formula |
C23H50N2 |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
N',N'-dimethyl-N-octadecylpropane-1,3-diamine |
InChI |
InChI=1S/C23H50N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25(2)3/h24H,4-23H2,1-3H3 |
InChI Key |
PUSFNJAULLXORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)



![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)


